6-(5-Bromo-2-hydroxyphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of TCS PIM-1 1 involves the use of a substituted pyridone scaffold. The compound binds convincingly within the ATP-binding site of Pim-1, suggesting an ATP-competitive inhibitory mechanism . The preparation of stock solutions for TCS PIM-1 1 typically involves dissolving the compound in DMSO, with a maximum concentration of 36.72 mg/mL .
Chemical Reactions Analysis
TCS PIM-1 1 undergoes various chemical reactions, primarily involving its interaction with the ATP-binding site of Pim-1 kinase. The compound exhibits selectivity over related serine/threonine kinases such as Pim-2 and MEK1/MEK2 . The major products formed from these reactions are typically the result of the compound’s inhibitory activity on Pim-1 kinase.
Scientific Research Applications
TCS PIM-1 1 has a wide range of scientific research applications. It is used extensively in studies related to cancer research, particularly in understanding the role of Pim-1 kinase in cell survival, proliferation, and differentiation . The compound has been utilized in vitro studies to explore its effects on various signaling pathways and its potential as a therapeutic agent . Additionally, TCS PIM-1 1 has been cited in research focused on breast cancer cell lines, colon tumor cell growth inhibition, and hepatocellular carcinoma metastasis .
Mechanism of Action
The mechanism of action of TCS PIM-1 1 involves its binding to the ATP-binding site of Pim-1 kinase, thereby inhibiting its activity. This ATP-competitive inhibition prevents the phosphorylation of downstream targets involved in cell cycle progression and apoptosis . Although the complete mechanism of action remains elusive, current understanding suggests its role as an agonist at the γ-aminobutyric acid (GABA) receptor .
Comparison with Similar Compounds
TCS PIM-1 1 is unique in its high selectivity and potency as a Pim-1 kinase inhibitor. Similar compounds include other Pim kinase inhibitors such as SGI-1776, Quercetagetin, and PIM-1 Inhibitor 2 . These compounds also target Pim kinases but may differ in their selectivity and potency. TCS PIM-1 1 stands out due to its high selectivity over Pim-2 and MEK1/MEK2, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C18H15BrN2O2 |
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Molecular Weight |
371.2 g/mol |
IUPAC Name |
6-(5-bromo-2-hydroxyphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile |
InChI |
InChI=1S/C18H15BrN2O2/c19-12-6-7-17(22)14(8-12)16-9-13(11-4-2-1-3-5-11)15(10-20)18(23)21-16/h1-8,13,15-16,22H,9H2,(H,21,23) |
InChI Key |
SONUQNIFDVOKMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)NC1C2=C(C=CC(=C2)Br)O)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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